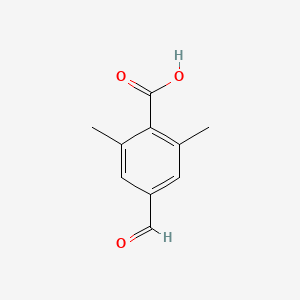
缬-谷氨酸
描述
“Val-Glu” is a dipeptide composed of the amino acids valine and glutamic acid . It is also known as L-Valyl-L-glutamic acid . The molecular formula of “Val-Glu” is C10H18N2O5 .
Synthesis Analysis
The synthesis of “Val-Glu” or any peptide involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process is commonly used in peptide syntheses .
Molecular Structure Analysis
The molecular structure of “Val-Glu” includes a valine (Val) residue and a glutamic acid (Glu) residue . The molecular weight is 246.26 Da .
Physical And Chemical Properties Analysis
“Val-Glu” has a density of 1.3±0.1 g/cm^3, a boiling point of 513.0±50.0 °C at 760 mmHg, and a flash point of 264.1±30.1 °C . It has 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .
科学研究应用
- γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly or EVG) is a potent agonist of the calcium-sensing receptor (CaSR). It enhances preferences for umami, fat, and sweet taste solutions in rats at low concentrations that do not elicit a taste of its own. Specifically, it increases preference for inosine monophosphate (IMP) and intralipos (a soybean oil emulsion). NPS-2143, an antagonist of CaSR, abolishes these additive effects. The underlying mechanisms through which kokumi substances induce thickness, mouthfulness, and lingeringness in humans are partially elucidated by these findings .
- Val-Glu-Pro (VEP) is an angiotensin I-converting enzyme (ACE) inhibitory peptide derived from Spirulina platensis. Research investigated its antihypertensive effect in spontaneously hypertensive rats (SHRs). Both acute and one-week administration of VEP demonstrated blood pressure-lowering effects .
- γ-Glu-Val-Gly, a potent kokumi peptide, has been identified and quantified in various foods. High-performance liquid chromatography-tandem mass spectrometry revealed its presence in raw and cooked foods. This peptide contributes to the enhancement of flavor and palatability, characterized by thickness, mouthfulness, and lingering aftertaste .
Kokumi Substances in Rodents
Antihypertensive Effect of Val-Glu-Pro
Identification and Quantification of γ-Glu-Val-Gly in Foods
安全和危害
作用机制
Target of Action
Val-Glu, also known as Pro-Val-Glu (PVG), is a dipeptide formed from L-valine and L-glutamic acid residues . It is primarily associated with the polymerization of sickle hemoglobin (HbS) in sickle cell anemia . The primary target of Val-Glu is the hemoglobin molecule, specifically the sickle hemoglobin (HbS). The mutation in HbS, known as E6V mutation, replaces one of the glutamic acid residues of Pro–Glu–Glu (PGG) present in normal hemoglobin (HbA) with a valine residue, resulting in Pro–Val–Glu (PVG) in sickle cells .
Mode of Action
The mode of action of Val-Glu involves its interaction with hemoglobin molecules. This polymerization only occurs in the deoxygenated form of HbS (dHbS), causing the red blood cells to take on a sickled shape .
Biochemical Pathways
The biochemical pathway affected by Val-Glu is the polymerization process of hemoglobin. In sickle cell anemia, the Val-Glu mutation causes the polymerization of HbS, leading to the formation of sickle-shaped red blood cells .
Pharmacokinetics
It is known that the compound’s action is highly dependent on its concentration and the oxygenation state of the hemoglobin molecule . The polymerization of HbS, which is influenced by Val-Glu, only occurs in the deoxygenated state of HbS .
Result of Action
The result of Val-Glu’s action is the polymerization of HbS, leading to the formation of sickle-shaped red blood cells in individuals with sickle cell anemia . This change in red blood cell shape can lead to various complications, including pain crises, anemia, and organ damage.
Action Environment
The action of Val-Glu is influenced by various environmental factors. For instance, the pH, CO, CO2, and 2,3-diphosphoglycerate (2,3- DPG) levels can affect the structure of HbS . These factors can potentially influence the polymerization process of HbS and, consequently, the efficacy and stability of Val-Glu’s action.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJONISHZRADBH-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3062-07-5 | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of the dipeptide Val-Glu?
A1: The dipeptide Val-Glu, composed of Valine and Glutamic acid, has the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol.
Q2: Does the presence of Val-Glu within a peptide sequence influence its conformation?
A2: Yes, the presence of Val-Glu can influence peptide conformation. For instance, in the synthetic peptide Val-Glu-Val-Orn-Val-Glu-Val-Orn-Val-Glu-Val-Orn-Val-OH, the repeating Val-Glu motif contributes to the formation of an antiparallel β-sheet structure at the air/water interface. []
Q3: How does the substitution of Glutamic acid with Valine at position 6 in Rhesus monkey apolipoprotein A-II affect its structure?
A3: The substitution of Cysteine with Serine at position 6 in Rhesus monkey apolipoprotein A-II prevents the formation of a disulfide bond, resulting in a monomeric structure unlike the dimeric form observed in human apolipoprotein A-II. []
Q4: Can modifications to the carboxylate groups of Glu-21, Glu-27, and Asn-28 in the peptide thymosin α1 impact its antigenic properties?
A4: Yes, modifications to these carboxylate groups can significantly affect the immunoreactivity of thymosin α1. Removing any of these carboxylate groups substantially reduces the binding affinity of an antiserum raised against the thymosin α1-(15-28) segment. []
Q5: What role does the Val-Glu-Phe sequence play in the nucleocapsid protein (N) of vesicular stomatitis virus (VSV)?
A5: The C-terminal Val-Glu-Phe sequence, particularly the Val-Glu motif, in the VSV nucleocapsid protein (N) is crucial for its interaction with the phosphoprotein (P). This interaction is essential for the virus's life cycle. []
Q6: What is the biological activity of the tetrapeptide Ser-Val-Glu-Gly?
A6: Ser-Val-Glu-Gly, an analog of the AS-1 toxin, exhibits phytotoxic activity, primarily affecting sunflower and zucchini plants. []
Q7: Does the peptide Val-Glu-Pro possess antihypertensive properties?
A7: Yes, Val-Glu-Pro (VEP), derived from Spirulina platensis, demonstrates antihypertensive effects in spontaneously hypertensive rats (SHRs). VEP inhibits angiotensin I-converting enzyme (ACE) and can lower blood pressure in a dose-dependent manner. [, ]
Q8: How does the peptide Val-Gly-Thr-Val-Glu-Met contribute to antioxidant defense?
A8: Val-Gly-Thr-Val-Glu-Met, an oligopeptide found in sea cucumber guts, exhibits antioxidant activity by scavenging hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. []
Q9: Can short peptides containing Val-Glu act as effective elastase inhibitors?
A9: Yes, short peptides with a C-terminal carboxylic acid, such as N-acetyl-Val-Glu-Pro-Ile-CO2H, can effectively inhibit porcine pancreatic elastase (PPE) by forming stable complexes. This suggests a potential regulatory role for short peptides in protease activity. []
Q10: What is the significance of the peptide Ile-Val-Pro-Asn-Ser(P)-Val-Glu-Glu in the context of αs1-casein?
A10: This peptide, a segment of the multiphosphorylated tryptic peptide αs1-casein(59-79), plays a crucial role in antibody binding. The phosphorylated Serine (Ser(P)) at position 75 is particularly important for antibody recognition. []
Q11: Have computational methods been employed to study the reactivity of Val-Glu containing peptides?
A11: Yes, quantum level calculations have been used to compare the reactivity of Pro-Val-Glu (found in sickle hemoglobin, HbS) and Pro-Glu-Glu (found in normal hemoglobin, HbA). Results indicate that the lower HOMO-LUMO gap of Pro-Val-Glu promotes polymerization, explaining HbS's increased reactivity in sickle cell anemia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



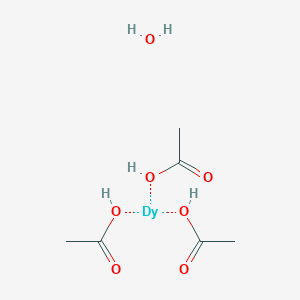
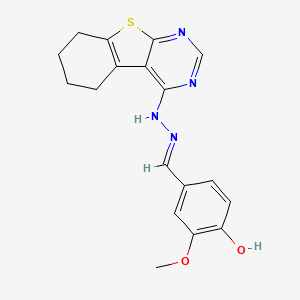
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
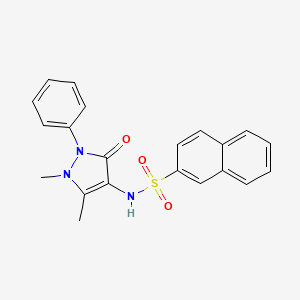
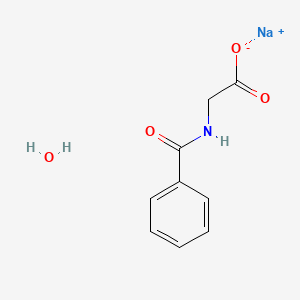
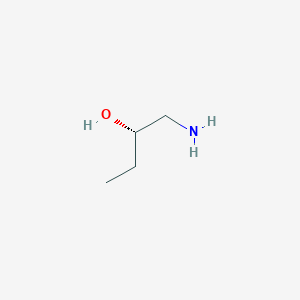

![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
